N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a morpholine group and a carboxamide group, along with a 5-chloro-2-methoxyphenyl moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Mode of Action
This interaction could potentially inhibit the activity of the kinase, thereby affecting the cell’s response to DNA damage .
Biochemical Pathways
The compound’s interaction with the Serine/threonine-protein kinase Chk1 affects the cell cycle regulation pathway . By inhibiting the activity of this kinase, the compound can disrupt the normal progression of the cell cycle, particularly in response to DNA damage .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Serine/threonine-protein kinase Chk1. By inhibiting this kinase, the compound can disrupt the cell cycle, potentially leading to cell death or preventing the proliferation of damaged cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.
Attachment of the 5-chloro-2-methoxyphenyl Moiety: This step involves the coupling of the 5-chloro-2-methoxyphenyl group to the pyridazine ring, typically through a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxy group instead of a methoxy group.
2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: Contains a similar 5-chloro-2-methoxyphenyl moiety but with different functional groups.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of a pyridazine ring with a morpholine group and a carboxamide group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-4-2-11(17)10-13(14)18-16(22)12-3-5-15(20-19-12)21-6-8-24-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAALMNXYFXLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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